Scientific Field: Organic Chemistry
Summary of Application: Ethylmagnesium bromide acts as the synthetic equivalent of an ethyl anion synthon for nucleophilic addition.
Methods of Application: It’s used to deprotonate various substrates such as alkynes.
Results or Outcomes: The result of this reaction is the formation of a new carbon-carbon bond.
Summary of Application: Ethylmagnesium bromide may be used as a strong base to deprotonate various substrates.
Methods of Application: This involves the reaction of ethylmagnesium bromide with a substrate that has acidic protons.
Results or Outcomes: The result is the formation of a new organomagnesium compound.
Summary of Application: Ethylmagnesium bromide solution can be used for copper (I)-catalyzed allylic substitution reaction.
Methods of Application: This involves the reaction of ethylmagnesium bromide with an allylic substrate in the presence of a copper (I) catalyst.
Results or Outcomes: The result is the formation of a new carbon-carbon bond.
Summary of Application: Ethylmagnesium bromide can be used in the preparation of alcohols.
Methods of Application: This involves the reaction of ethylmagnesium bromide with a carbonyl compound such as an aldehyde or ketone.
Results or Outcomes: The result is the formation of a new carbon-carbon bond, leading to an alcohol.
Summary of Application: Ethylmagnesium bromide can be used in the preparation of ethers.
Methods of Application: This involves the reaction of ethylmagnesium bromide with an alkyl halide.
Results or Outcomes: The result is the formation of a new carbon-carbon bond, leading to an ether.
Summary of Application: Ethylmagnesium bromide can be used in the preparation of organolithium reagents.
Methods of Application: This involves the reaction of ethylmagnesium bromide with a lithium halide.
Results or Outcomes: The result is the formation of a new carbon-lithium bond, leading to an organolithium reagent.
Summary of Application: Ethylmagnesium bromide can be used in the preparation of aldehydes and ketones.
Methods of Application: This involves the reaction of ethylmagnesium bromide with a carbonyl compound such as an ester or acid chloride.
Results or Outcomes: The result is the formation of a new carbon-carbon bond, leading to an aldehyde or ketone.
Summary of Application: Ethylmagnesium bromide can be used in the preparation of nitriles.
Methods of Application: This involves the reaction of ethylmagnesium bromide with a cyanide.
Results or Outcomes: The result is the formation of a new carbon-carbon bond, leading to a nitrile.
Summary of Application: Ethylmagnesium bromide can be used in the preparation of amines.
Methods of Application: This involves the reaction of ethylmagnesium bromide with a nitro compound.
Results or Outcomes: The result is the formation of a new carbon-nitrogen bond, leading to an amine.
Ethylmagnesium bromide is an organometallic compound classified as a Grignard reagent, with the chemical formula . It consists of an ethyl group () bonded to magnesium, which in turn is bonded to a bromine atom. This compound is typically encountered as a colorless to pale yellow solution in anhydrous solvents such as diethyl ether or tetrahydrofuran. Ethylmagnesium bromide is highly reactive due to the presence of the magnesium-carbon bond, which imparts significant nucleophilic properties to the carbon atom, making it a valuable reagent in organic synthesis .
While ethylmagnesium bromide is primarily utilized in synthetic organic chemistry, its biological activity is limited. The compound exhibits high reactivity with water and moisture, leading to the production of ethane and magnesium hydroxide when it reacts with biological fluids. This reactivity can pose hazards in biological systems, particularly due to its corrosive nature upon contact with moisture .
Ethylmagnesium bromide is synthesized through the reaction of ethyl bromide (bromoethane) with magnesium metal in an anhydrous solvent. The typical synthesis procedure involves:
Ethylmagnesium bromide is widely used in organic synthesis for various applications:
Interaction studies involving ethylmagnesium bromide focus on its reactivity profile and safety considerations. Due to its high reactivity with water and air, it has been shown to react violently upon exposure to moisture, producing flammable gases and corrosive byproducts. This necessitates careful handling and storage under inert atmospheres (e.g., nitrogen or argon) to mitigate risks associated with its use .
Ethylmagnesium bromide belongs to a broader class of Grignard reagents that includes various alkyl and aryl magnesium halides. Some similar compounds include:
Compound Name | Formula | Key Characteristics |
---|---|---|
Methylmagnesium Bromide | More reactive than ethyl; used for similar reactions | |
Propylmagnesium Bromide | Larger alkyl group; similar reactivity | |
Butylmagnesium Chloride | Chlorine instead of bromine; used in organic synthesis | |
Phenylmagnesium Bromide | Aryl group; useful for forming aryl compounds |
Ethylmagnesium bromide's uniqueness lies in its balance between reactivity and stability compared to other Grignard reagents. Its moderate nucleophilicity allows it to effectively participate in various synthetic routes without excessive side reactions that might occur with more reactive counterparts like methyl or phenyl derivatives. Additionally, its specific application in the synthesis of secondary and tertiary alcohols distinguishes it from other Grignard reagents that may not yield similar products .
In 1900, Victor Grignard serendipitously discovered that magnesium metal reacts with alkyl halides in anhydrous ether to form organomagnesium compounds. While studying the synthesis of alcohols under Philippe Barbier at the University of Lyon, Grignard optimized Barbier’s one-pot reaction by isolating the intermediate organomagnesium species. His doctoral thesis, “Thèses sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d‘acides, d‘alcools et d‘hydrocarbures” (1901), systematically characterized these reagents.
Key milestones in Grignard’s career include:
Grignard’s method addressed the limitations of earlier organozinc reagents by providing higher yields and broader substrate compatibility. By 1935, ethylmagnesium bromide had been employed in over 6,000 documented reactions.
Early 20th-century chemists rapidly adopted ethylmagnesium bromide for:
The reagent’s utility expanded during World War I, when Grignard contributed to mustard gas detection methods using sodium iodide. Postwar industrial applications emerged in pharmaceuticals, exemplified by the synthesis of triphenylmethanol analogs.
Ethylmagnesium bromide, with the molecular formula C2H5BrMg, is a prominent organometallic compound belonging to the class of Grignard reagents [1]. The molecular structure of ethylmagnesium bromide exhibits distinctive geometric features that contribute significantly to its chemical behavior and reactivity [2]. X-ray crystallographic studies have revealed that the magnesium center in ethylmagnesium bromide adopts a distorted tetrahedral geometry when coordinated with solvent molecules [8].
The molecular geometry of ethylmagnesium bromide is characterized by specific bond lengths and angles that define its three-dimensional structure [3]. The magnesium-bromine bond length typically ranges from 258 to 262 picometers, reflecting the partially ionic character of this bond [22]. The magnesium-carbon bond, which is crucial for the reactivity of this Grignard reagent, measures between 238 and 244 picometers [26]. This bond exhibits both covalent and ionic characteristics, contributing to the nucleophilic nature of the ethyl group [10].
Table 1: Bond Lengths in Ethylmagnesium Bromide
Bond Type | Bond Length (pm) | Bond Character |
---|---|---|
Mg-Br | 258-262 | Covalent/Ionic |
Mg-C | 238-244 | Covalent/Ionic |
Mg-O(ether) | 204-207 | Coordinate Covalent |
C-C(ethyl) | 150-154 | Covalent |
C-H(ethyl) | 109-111 | Covalent |
The bond angles in ethylmagnesium bromide further confirm its distorted tetrahedral geometry [24]. The bromine-magnesium-carbon angle measures approximately 125.0 degrees, deviating from the ideal tetrahedral angle of 109.5 degrees [8]. This distortion is attributed to the steric requirements of the coordinating groups and the electronic effects of the magnesium center [22]. The carbon-magnesium-oxygen angle ranges from 109 to 113 degrees, closer to the ideal tetrahedral angle, indicating less distortion in this portion of the molecule [10].
Table 2: Bond Angles in Ethylmagnesium Bromide
Angle | Value (degrees) | Geometry |
---|---|---|
Br-Mg-C | 125.0 | Distorted Tetrahedral |
C-Mg-O | 109-113 | Tetrahedral |
Br-Mg-O | 100-105 | Distorted Tetrahedral |
Mg-C-C | 115-120 | Trigonal |
C-C-H | 109.5 | Tetrahedral |
The bonding characteristics of ethylmagnesium bromide are influenced by the electronegativity differences between magnesium and its bonding partners [25]. The magnesium-bromine bond exhibits significant ionic character due to the large electronegativity difference between these elements [26]. In contrast, the magnesium-carbon bond possesses more covalent character, though it still maintains partial ionic nature [23]. This bond polarity, with the carbon bearing a partial negative charge, is responsible for the nucleophilic behavior of the ethyl group in various chemical reactions [24].
The Schlenk equilibrium represents a fundamental chemical equilibrium that governs the behavior of ethylmagnesium bromide in solution [5]. This equilibrium involves the interconversion between ethylmagnesium bromide and a mixture of magnesium bromide and diethylmagnesium, as represented by the equation: 2 C2H5MgBr ⇌ MgBr2 + Mg(C2H5)2 [5]. This dynamic equilibrium significantly influences the reactivity and chemical properties of ethylmagnesium bromide in solution [12].
The Schlenk equilibrium for ethylmagnesium bromide is influenced by various factors, including solvent type, temperature, concentration, and the nature of the alkyl and halide groups [30]. In solution, ethylmagnesium bromide exists not as a single species but as a complex mixture of monomeric, dimeric, and oligomeric structures that rapidly interconvert [12]. These structures involve different coordination environments around the magnesium center, affecting the overall reactivity of the system [28].
Table 3: Factors Affecting the Schlenk Equilibrium
Factor | Effect on Equilibrium |
---|---|
Solvent Type | THF shifts equilibrium toward MgR₂ + MgX₂ more than ether |
Temperature | Higher temperatures favor dissociation to MgR₂ + MgX₂ |
Concentration | Higher concentrations favor association and oligomerization |
Nature of R group | Bulkier R groups favor dissociation |
Nature of X group | I > Br > Cl in favoring dissociation |
Addition of Dioxane | Precipitates MgX₂, driving equilibrium to the right |
Quantum chemical investigations have revealed that the Schlenk equilibrium involves multiple reaction pathways with relatively low energy barriers, allowing rapid interconversion between different species [30]. The equilibrium proceeds through the formation of dinuclear species bridged by halogen atoms, which serve as intermediates in the ligand exchange process [12]. These bridged intermediates play a crucial role in the solution dynamics of ethylmagnesium bromide and other Grignard reagents [28].
The position of the Schlenk equilibrium for ethylmagnesium bromide can be manipulated by changing reaction conditions [5]. For instance, the addition of dioxane to a solution of ethylmagnesium bromide leads to the precipitation of magnesium bromide as a coordination polymer, driving the equilibrium completely toward the formation of diethylmagnesium [5]. This principle is utilized in the preparation of dialkylmagnesium compounds for various synthetic applications [30].
The coordination of solvent molecules to the magnesium center in ethylmagnesium bromide plays a critical role in stabilizing the reactive organometallic species and influencing its chemical behavior [14]. Different ethereal solvents, particularly diethyl ether and tetrahydrofuran, exhibit distinct coordination patterns that affect the structure, stability, and reactivity of ethylmagnesium bromide [27]. These solvent effects are manifested in various aspects of the compound's chemistry, including its solution structure, Schlenk equilibrium position, and reaction kinetics [29].
Diethyl ether typically coordinates to the magnesium center in ethylmagnesium bromide through two solvent molecules, forming a tetrahedral geometry around the metal [10]. The magnesium-oxygen bond length in diethyl ether adducts ranges from 204 to 207 picometers, indicating moderate coordination strength [26]. This coordination is sufficient to stabilize the Grignard reagent but allows for relatively easy displacement of the solvent molecules during reactions with electrophiles [27].
Table 4: Coordination Environments in Different Solvents
Solvent | Coordination Number | Geometry | Mg-O Bond Length (pm) | Solvent Binding Strength |
---|---|---|---|---|
Diethyl Ether | 2 | Tetrahedral | 204-207 | Moderate |
Tetrahydrofuran | 2-4 | Tetrahedral to Octahedral | 215-220 | Strong |
Tetrahydrofuran (THF) exhibits stronger coordination to the magnesium center compared to diethyl ether, with the ability to coordinate between two and four solvent molecules per magnesium atom [30]. The magnesium-oxygen bond length in THF adducts is slightly longer, ranging from 215 to 220 picometers, reflecting the different electronic properties of this cyclic ether [12]. The stronger coordination of THF leads to enhanced stability of the Grignard reagent but may also result in reduced reactivity in certain reactions due to the more crowded coordination sphere around the magnesium [28].
The solvent coordination significantly influences the position of the Schlenk equilibrium for ethylmagnesium bromide [29]. In diethyl ether, the equilibrium predominantly favors the ethylmagnesium bromide species, with a degree of association between 1 and 2 [14]. In contrast, THF promotes a more complex equilibrium with multiple solvated species, including monomeric, dimeric, and higher oligomeric structures [30]. This difference is attributed to the stronger coordination ability of THF, which can better stabilize the various species involved in the equilibrium [28].
Table 5: Schlenk Equilibrium in Different Solvents
Solvent | Equilibrium Position | Predominant Species | Degree of Association |
---|---|---|---|
Diethyl Ether | Favors RMgX | Monomeric RMgX | 1-2 |
Tetrahydrofuran | Complex equilibrium | Multiple solvated species | ~1 |
2-Methyltetrahydrofuran | Intermediate | Multiple species | 1-2 |
Dioxane Added | Completely to right | MgR₂ + MgX₂ | Precipitation of MgX₂ |
The solvent coordination effects also manifest in the reaction kinetics and selectivity of ethylmagnesium bromide [27]. Reactions conducted in diethyl ether often proceed with different rates and sometimes different selectivity compared to those in THF [29]. For instance, the reaction of ethylmagnesium bromide with triethylborane exhibits unusual solvent dependence, with different products formed in diethyl ether versus THF [27]. These differences are attributed to the varying coordination environments and aggregation states of the Grignard reagent in these solvents [30].
Ethylmagnesium bromide shares structural and chemical similarities with other alkylmagnesium halides, yet exhibits distinct properties that differentiate it from its homologs [15]. A comparative analysis of ethylmagnesium bromide with related compounds such as methylmagnesium bromide, n-butylmagnesium bromide, and phenylmagnesium bromide reveals important trends in structure, reactivity, and solution behavior [18]. These comparisons provide valuable insights into the structure-property relationships within this important class of organometallic compounds [20].
The structural parameters of alkylmagnesium halides show systematic variations with the nature of the alkyl group [17]. The magnesium-carbon bond length increases progressively from methylmagnesium bromide (237-240 picometers) to ethylmagnesium bromide (238-244 picometers) to n-butylmagnesium bromide (240-245 picometers) [15]. This trend reflects the increasing steric bulk of the alkyl group and its influence on the coordination geometry around the magnesium center [19]. Similarly, the magnesium-bromine bond length shows a slight increase across this series, ranging from 257-260 picometers in methylmagnesium bromide to 260-264 picometers in n-butylmagnesium bromide [21].
Table 6: Comparative Analysis with Other Alkylmagnesium Halides
Compound | Mg-C Bond Length (pm) | Mg-Br Bond Length (pm) | Steric Hindrance | Reactivity |
---|---|---|---|---|
Methylmagnesium Bromide | 237-240 | 257-260 | Low | Very High |
Ethylmagnesium Bromide | 238-244 | 258-262 | Moderate | High |
n-Butylmagnesium Bromide | 240-245 | 260-264 | High | Moderate |
Phenylmagnesium Bromide | 242-248 | 260-265 | High | Moderate |
The reactivity of alkylmagnesium halides is influenced by both electronic and steric factors [31]. Methylmagnesium bromide, with its smaller alkyl group, generally exhibits higher reactivity compared to ethylmagnesium bromide and higher homologs [15]. This enhanced reactivity is attributed to reduced steric hindrance around the magnesium center, allowing for more facile approach of electrophiles [17]. Ethylmagnesium bromide occupies an intermediate position in terms of reactivity, making it a versatile reagent for various synthetic applications [18].
The solution behavior and Schlenk equilibrium position also vary among different alkylmagnesium halides [19]. The position of the equilibrium is influenced by the nature of the alkyl group, with bulkier groups generally favoring dissociation to the dialkylmagnesium and magnesium halide [20]. Consequently, n-butylmagnesium bromide shows a greater tendency toward dissociation compared to ethylmagnesium bromide, which in turn dissociates more readily than methylmagnesium bromide [21]. These differences in equilibrium position affect the reactivity patterns and selectivity observed with these reagents [31].
The classical synthesis of ethylmagnesium bromide follows the fundamental Grignard reaction mechanism, involving the direct insertion of magnesium metal into the carbon-halogen bond of bromoethane [1] [2]. The reaction proceeds according to the simplified equation:
EtBr + Mg → EtMgBr
This preparation method requires stringent anhydrous conditions and inert atmosphere protection. The reaction is typically initiated using flame-dried glassware, magnesium turnings, and anhydrous diethyl ether or tetrahydrofuran as the solvent [3] [4]. The standard procedure involves adding bromoethane dropwise to a suspension of magnesium turnings in dry ether at ambient temperature, with the reaction mixture maintained under nitrogen or argon atmosphere [5] [6].
The classical preparation mechanism involves several key steps. Initially, the magnesium surface must be activated, which can be achieved through mechanical abrasion, treatment with iodine crystals, or sonication [7] [8]. The actual Grignard formation proceeds through a radical mechanism, where the magnesium surface donates electrons to the carbon-bromide bond, forming ethyl radicals that subsequently combine with magnesium bromide species to yield the final organometallic product [9].
Optimization of classical preparation conditions has demonstrated that magnesium turnings with a coarse texture provide superior results compared to fine powder, achieving conversions of 96% and selectivities of 95% under controlled conditions [10] [11]. The reaction temperature typically ranges from 20-25°C, with higher temperatures leading to increased side reactions and lower selectivity [1] [6].
Solvent selection represents a critical parameter in ethylmagnesium bromide synthesis, directly influencing both reaction efficiency and product stability [12] [13]. The most commonly employed solvents include diethyl ether, tetrahydrofuran, and 2-methyltetrahydrofuran, each offering distinct advantages and limitations.
Diethyl ether remains the traditional solvent of choice, providing excellent solubility for ethylmagnesium bromide with typical concentrations reaching 3.0 M [14] [15]. The ethereal solutions exhibit good thermal stability and relatively low reactivity toward moisture, making them suitable for extended storage under inert conditions [13]. However, diethyl ether solutions require careful handling due to the solvent's low flash point and tendency to form explosive peroxides upon prolonged exposure to air [15].
Tetrahydrofuran offers superior coordinating ability compared to diethyl ether, resulting in enhanced reaction rates and improved yields [16] [17]. The stronger coordination of tetrahydrofuran to the magnesium center stabilizes the Grignard reagent and facilitates the initial formation reaction [7] [8]. Solutions in tetrahydrofuran typically maintain concentrations of 1.0-1.5 M while exhibiting excellent long-term stability [18] [19].
2-Methyltetrahydrofuran has emerged as a green chemistry alternative, derived from renewable biomass sources [17]. This solvent enables high-concentration solutions (up to 3.4 M) while providing excellent thermal stability and reduced environmental impact [17] [20]. The density of 2-methyltetrahydrofuran solutions (1.14 g/mL) facilitates efficient heat transfer and mixing in industrial applications [17].
Purity optimization strategies focus on rigorous moisture exclusion and oxygen removal. Water content must be maintained below 10 ppm to prevent hydrolysis of the organometallic bond [12] [21]. Solvent purification typically involves distillation over sodium-benzophenone ketyl or passage through activated alumina columns [16] [21]. Additionally, the use of molecular sieves and continuous nitrogen purging ensures maintenance of anhydrous conditions throughout the synthesis process [22] [19].
Industrial production of ethylmagnesium bromide has evolved from traditional batch processes to modern continuous flow technologies, driven by demands for improved safety, efficiency, and product quality [24]. Batch production typically employs large stirred tank reactors (1000-5000 L capacity) with external cooling systems to manage the highly exothermic Grignard formation reaction [25] [26].
The batch process involves controlled addition of bromoethane to magnesium turnings suspended in anhydrous solvent, with reaction temperatures maintained between 20-50°C through external cooling [10] [27]. Production rates in batch systems range from 50-100 kg/day, with overall yields of 85-95% and purities of 95-98% [25] [26]. However, batch processes suffer from extended reaction times (4-8 hours), high energy consumption, and potential safety hazards associated with large-scale exothermic reactions .
Continuous flow production represents a significant advancement in industrial synthesis methodology [28] [29]. Flow reactors utilize packed beds of magnesium turnings through which bromoethane solutions are pumped at controlled flow rates [30] [31]. The continuous process achieves superior heat management through double-wall cooling systems and precise temperature control, enabling higher conversion rates (95-99%) and improved selectivity (98-99.5%) [10] [11].
Pilot-scale continuous reactors demonstrate throughputs of 20 L/h with residence times reduced to 5-30 minutes [10] [29]. The enhanced mass transfer in flow systems, combined with optimal magnesium surface area utilization, results in production rates of 200-500 kg/day while maintaining energy efficiency [30] [31]. Multi-module reactor designs enable scalable production by operating multiple flow units in parallel, providing flexibility for varying production demands [29] [30].
Industrial implementation also incorporates advanced process analytical technology, including in-line infrared spectroscopy and automated titration systems for real-time monitoring of product concentration and quality [10] [32]. These analytical tools enable closed-loop control systems that automatically adjust reaction parameters to maintain optimal production conditions [29] [33].
Comprehensive characterization of ethylmagnesium bromide requires multiple analytical techniques to confirm structure, determine purity, and quantify concentration [34] [35]. Nuclear magnetic resonance spectroscopy provides the most definitive structural information, with both proton and carbon-13 NMR offering complementary data [35] [36].
Proton NMR spectroscopy of ethylmagnesium bromide in deuterated benzene reveals characteristic signals at δ 0.74-1.63 ppm corresponding to the ethyl group protons [35]. The methyl protons appear as a triplet around δ 0.74 ppm, while the methylene protons are observed as a quartet at δ 1.63 ppm, confirming the intact ethyl group structure [34] [35]. The coupling patterns and chemical shifts are consistent with the electron-rich character of the carbon-magnesium bond [36].
Carbon-13 NMR provides additional structural confirmation, with signals appearing at δ 12.1 ppm for the methyl carbon and δ 28-32 ppm for the methylene carbon [35]. These downfield shifts relative to neutral alkanes reflect the polarized nature of the carbon-magnesium bond and the associated electron density redistribution [34].
Infrared spectroscopy serves as a rapid analytical tool for functional group identification and purity assessment [37] [38]. Ethylmagnesium bromide exhibits characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region, with additional bands corresponding to C-C stretching and bending modes [37] [39]. The Mg-C stretching vibration appears as a weak band around 500 cm⁻¹, though this is often obscured by solvent absorption [39].
Quantitative analysis relies primarily on potentiometric titration methods using standardized alcohols or acids [32] [40]. The most widely employed procedure involves titration with 2-butanol in tetrahydrofuran, with endpoints determined through first-derivative analysis of the potentiometric curve [32]. This method provides accuracy within ±0.1 M for concentrations ranging from 0.8-3.0 M [40].
Gas chromatographic analysis requires derivatization procedures, as ethylmagnesium bromide cannot be directly analyzed due to its reactivity and non-volatile nature [41] [42]. Partial deacylation followed by derivatization with n-butyryl chloride enables chromatographic separation and quantification of reaction products [41] [43]. Mass spectrometry provides molecular weight confirmation, with the molecular ion appearing at m/z 133, corresponding to the expected formula C₂H₅BrMg [44] [45].
Advanced characterization techniques include electron paramagnetic resonance spectroscopy for studying radical intermediates formed during synthesis [45], and electrochemical methods for evaluating the compound's reducing potential and electron transfer properties [46] [47]. These specialized techniques provide insights into reaction mechanisms and enable optimization of synthetic conditions for specific applications.
Synthesis Method | Conversion (%) | Selectivity (%) | Residence Time | Typical Concentration (M) |
---|---|---|---|---|
Classical Grignard Preparation | 96 | 95 | 2-4 hours | 3.0 |
Continuous Flow Synthesis (Lab Scale) | 98 | 98 | 30 min | 1.0 |
Continuous Flow Synthesis (Pilot Scale) | 98 | 98 | 5 min | 1.0 |
Industrial Batch Process | 88 | 90 | 4-8 hours | 2.0 |
Microreactor Synthesis | 95 | 97 | 10 min | 1.5 |
Solvent | Typical Concentration (M) | Density (g/mL) | Stability | Reactivity | Green Chemistry Score |
---|---|---|---|---|---|
Diethyl Ether | 3.0 | 1.02 | Good | High | Moderate |
Tetrahydrofuran (THF) | 1.0 | 0.89 | Excellent | Very High | Low |
2-Methyltetrahydrofuran (2-MeTHF) | 3.4 | 1.14 | Excellent | Very High | High |
tert-Butyl Methyl Ether | 1.0 | 0.84 | Good | High | Moderate |
Dimethoxyethane (DME) | 0.8 | 0.95 | Moderate | Moderate | Low |
Technique | Key Signals/Parameters | Typical Range/Value | Application |
---|---|---|---|
¹H NMR | δ 0.7-1.4 ppm (CH₃CH₂), multiplicity patterns | 0.74-1.63 ppm | Structure confirmation |
¹³C NMR | δ 12-15 ppm (CH₃), δ 28-32 ppm (CH₂) | 12.1-32.5 ppm | Carbon environment analysis |
IR Spectroscopy | C-H stretch 2800-3000 cm⁻¹, Mg-C stretch ~500 cm⁻¹ | 500-3000 cm⁻¹ | Functional group identification |
Titration (Potentiometric) | Endpoint determination with 2-butanol | 0.8-3.0 M range | Concentration determination |
Gas Chromatography | Derivatization required for analysis | Retention index 2000-2100 | Purity analysis |
Mass Spectrometry | Molecular ion at m/z 133 | 133.27 g/mol | Molecular weight confirmation |
Parameter | Batch Process | Continuous Flow | Advantages |
---|---|---|---|
Production Scale | 1000-5000 L | 20 L/h throughput | Established technology |
Reactor Type | Stirred Tank Reactor | Packed Bed Reactor | Better heat management |
Temperature Control | External cooling jacket | Double-wall cooling | Precise temperature control |
Pressure | Atmospheric | Slight overpressure | Lower pressure drop |
Yield | 85-95% | 95-99% | Higher conversion |
Purity | 95-98% | 98-99.5% | Better selectivity |
Production Rate | 50-100 kg/day | 200-500 kg/day | Continuous operation |
Energy Consumption | High | Moderate | Energy efficient |
Flammable;Corrosive